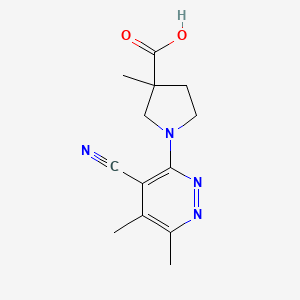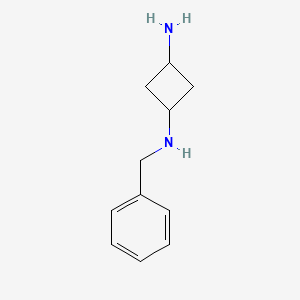
N1-benzylcyclobutane-1,3-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-benzylcyclobutane-1,3-diamine is an organic compound characterized by a cyclobutane ring substituted with a benzyl group and two amino groups at the 1 and 3 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-benzylcyclobutane-1,3-diamine typically involves the cyclization of appropriate precursors. One common method is the reaction of benzylamine with cyclobutanone in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired diamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
N1-benzylcyclobutane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted benzyl derivatives.
科学的研究の応用
N1-benzylcyclobutane-1,3-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with unique mechanical and chemical properties.
作用機序
The mechanism of action of N1-benzylcyclobutane-1,3-diamine involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
N1-benzyl-N3, N3-diethylpropane-1,3-diamine: Similar structure but with ethyl groups instead of the cyclobutane ring.
Cyclobutane-1,3-diamine: Lacks the benzyl group, making it less bulky and potentially less selective in its interactions.
Benzylamine: Contains only one amino group and lacks the cyclobutane ring, resulting in different reactivity and applications.
Uniqueness
N1-benzylcyclobutane-1,3-diamine is unique due to the presence of both the benzyl group and the cyclobutane ring, which confer distinct steric and electronic properties. These features can enhance its binding affinity and selectivity in various applications, making it a valuable compound in research and industry.
特性
IUPAC Name |
1-N-benzylcyclobutane-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c12-10-6-11(7-10)13-8-9-4-2-1-3-5-9/h1-5,10-11,13H,6-8,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEYXNJCVDOXKAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1NCC2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(2-bromophenyl)methyl]-N-methyl-2-morpholin-3-ylacetamide](/img/structure/B7602299.png)
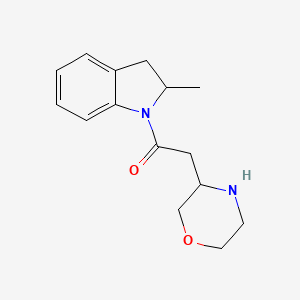
![2-[4-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)morpholin-3-yl]acetic acid](/img/structure/B7602313.png)

![N-(2-methyl-3H-benzimidazol-5-yl)bicyclo[3.1.0]hexane-3-carboxamide](/img/structure/B7602322.png)
![N-[2-(aminomethyl)phenyl]-2-cyclohexyl-N-methylacetamide](/img/structure/B7602328.png)
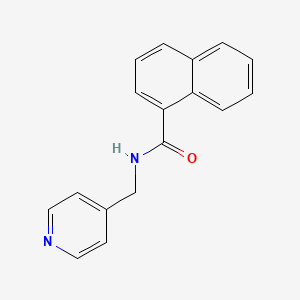
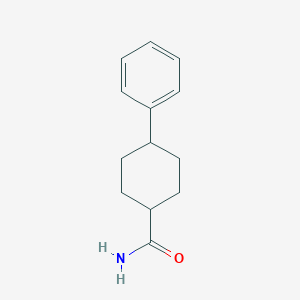
![2-[(3-Chloro-4-fluorobenzoyl)amino]acetic acid](/img/structure/B7602352.png)
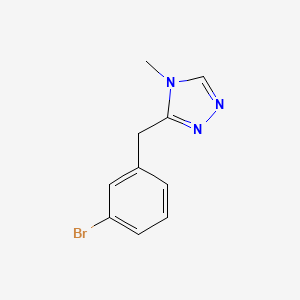
![4-[(Isoquinolin-1-ylamino)methyl]benzoic acid](/img/structure/B7602359.png)
![2-methyl-N-[(2-methylthiolan-2-yl)methyl]propanamide](/img/structure/B7602367.png)
![2-[1-(2-Thiophen-2-ylacetyl)-2,3-dihydroindol-3-yl]acetic acid](/img/structure/B7602378.png)
